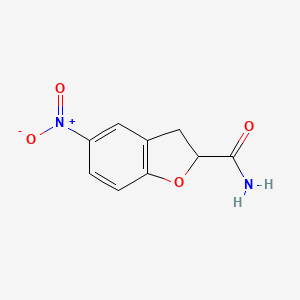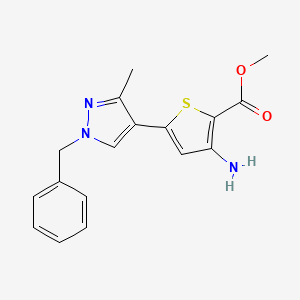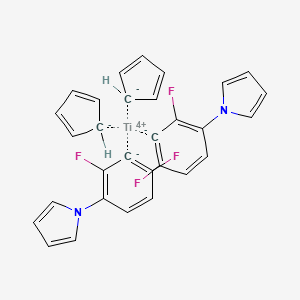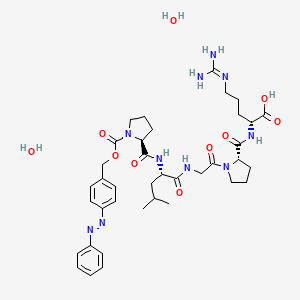
Collagenase Chromophore-Substrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Collagenase chromophore-substrate is a novel class of enzyme-substrate systems that have the potential to revolutionize biochemistry and biomedical research. Collagenase chromophore-substrates (CCS) are a family of enzymes that catalyze the hydrolysis of collagen, a major component of the extracellular matrix. This enzyme-substrate system has been studied extensively in recent years and has been used in a variety of applications including drug delivery, tissue engineering, and gene therapy.
Applications De Recherche Scientifique
Biomedical Research
In biomedical research, Collagenase Chromophore-Substrate is utilized to study the activity of collagenase enzymes, which are crucial in tissue remodeling and wound healing processes . By quantifying the cleavage of this substrate, researchers can understand the role of collagenases in diseases such as cancer, arthritis, and fibrosis.
Drug Development
The pharmaceutical industry employs Collagenase Chromophore-Substrate in the development of new drugs. It serves as a tool to screen potential inhibitors of collagenase, which can lead to the creation of novel therapeutics for conditions that involve excessive collagen breakdown .
Tissue Engineering
Collagenase Chromophore-Substrate aids in the assessment of collagen scaffolds used in tissue engineering . By monitoring the degradation of these scaffolds, scientists can optimize the design of artificial tissues that mimic the natural extracellular matrix.
Wound Healing Studies
This substrate is instrumental in wound healing studies to evaluate the efficacy of collagenase-based treatments . It helps in determining the optimal concentration and activity of collagenase necessary for effective wound debridement and healing.
Cancer Research
In cancer research, Collagenase Chromophore-Substrate is used to investigate the remodeling of the extracellular matrix, which is a key factor in tumor progression and metastasis . Understanding how collagenases modify the matrix can provide insights into cancer cell invasion and metastatic potential.
Cosmetic Industry
The cosmetic industry uses Collagenase Chromophore-Substrate to test products that claim to enhance collagen turnover for anti-aging effects . It allows for the evaluation of cosmetic formulations that aim to improve skin texture and reduce wrinkles by modulating collagenase activity.
Food Processing
In food processing, this substrate can be used to study the role of collagenase in the tenderization of meat . By understanding how collagenase affects meat texture, food scientists can improve the quality and palatability of meat products.
Leather Manufacturing
Collagenase Chromophore-Substrate is also relevant in the leather industry for the enzymatic unhairing process . It helps in optimizing the use of collagenase enzymes to produce high-quality leather with minimal environmental impact.
Mécanisme D'action
Target of Action
The primary targets of the Collagenase Chromophore-Substrate are collagenases , which are enzymes that can cleave the triple-helical domain of native fibrillar collagens . Collagenases are part of the matrix metalloproteinases family and bacterial collagenases . These enzymes target all forms of mammalian collagen, resulting in cell isolation .
Mode of Action
Collagenase Chromophore-Substrate is specifically cleaved by collagenase between the leucine and glycine residues . The substrate has a C-terminal arginine residue that increases its solubility in acid and alkaline buffers, and a Pro-D-Arg sequence that protects the peptide against enzymatic degradations from the carboxylic end .
Biochemical Pathways
The biochemical pathway involves the cleavage of the Collagenase Chromophore-Substrate by collagenase. This leads to the formation of a colored fragment PAZ-Pro-Leu-OH (II) and a colorless tripeptide H-Gly-Pro-D-Arg-OH (III) . This process is part of the larger collagen degradation pathway, which is crucial for various biological processes including tissue remodeling and wound healing .
Pharmacokinetics
The pharmacokinetics of Collagenase Chromophore-Substrate involve its interaction with collagenase and subsequent cleavage. The substrate is highly soluble in organic solvents such as ethyl acetate or benzene, which allows it to be quantitatively extracted from the incubated mixture previously acidified with citric acid . The substrate has no toxic effects on cells in the concentrations used for the determination .
Result of Action
The result of the action of collagenase on the Collagenase Chromophore-Substrate is the cleavage of the substrate, leading to the formation of a colored fragment PAZ-Pro-Leu-OH (II) and a colorless tripeptide H-Gly-Pro-D-Arg-OH (III) . This cleavage is a key step in the degradation of collagen, which is a major component of the extracellular matrix .
Action Environment
The action of collagenase on the Collagenase Chromophore-Substrate is influenced by environmental factors such as temperature and pH. The optimal conditions for the reaction are a temperature of 25°C and a pH of 7.1 . Additionally, the presence of calcium and zinc ions is essential for active collagenase production .
Propriétés
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N10O8.2H2O/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26;;/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41);2*1H2/t28-,29+,30+,31+;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUVBRODNGRBBH-ZQJCSZFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N10O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746747 |
Source


|
| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118081-33-7 |
Source


|
| Record name | 1-[({4-[(E)-Phenyldiazenyl]phenyl}methoxy)carbonyl]-L-prolyl-L-leucylglycyl-L-prolyl-N~5~-(diaminomethylidene)-D-ornithine--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)
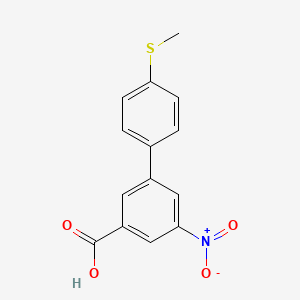
![6-chlorobenzo[4,5]iMidazo[1,2-f]phenanthridine](/img/no-structure.png)
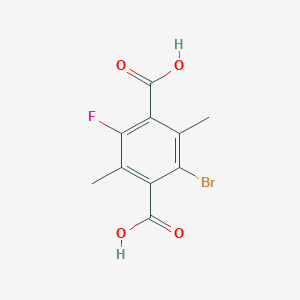
![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
